N-cyclooctyl-N'-(2-ethylphenyl)urea
Overview
Description
N-cyclooctyl-N’-(2-ethylphenyl)urea is an organic compound belonging to the class of urea derivatives. This compound is characterized by the presence of a cyclooctyl group and a 2-ethylphenyl group attached to the nitrogen atoms of the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(2-ethylphenyl)urea can be achieved through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of cyclooctylamine with 2-ethylphenyl isocyanate in an organic solvent under mild conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding the desired urea derivative in good to excellent yields .
Industrial Production Methods
Industrial production of N-cyclooctyl-N’-(2-ethylphenyl)urea often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may include steps such as solvent extraction, filtration, and recrystallization to purify the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with different functional groups.
Scientific Research Applications
N-cyclooctyl-N’-(2-ethylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-cyclooctyl-N’-(2-ethylphenyl)urea can be compared with other similar urea derivatives, such as:
N-cyclooctyl-N’-(4-ethylphenyl)urea: Similar structure but with a different position of the ethyl group on the phenyl ring.
N-cyclooctyl-N’-(2-methylphenyl)urea: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
N-cyclohexyl-N’-(2-ethylphenyl)urea: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
The uniqueness of N-cyclooctyl-N’-(2-ethylphenyl)urea lies in its specific combination of the cyclooctyl and 2-ethylphenyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives .
Properties
IUPAC Name |
1-cyclooctyl-3-(2-ethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-14-10-8-9-13-16(14)19-17(20)18-15-11-6-4-3-5-7-12-15/h8-10,13,15H,2-7,11-12H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMTZAOZSQGPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49824153 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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